![molecular formula C12H16N2O4S B172942 5-(Tert-butoxycarbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic acid CAS No. 165948-21-0](/img/structure/B172942.png)
5-(Tert-butoxycarbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic acid
Overview
Description
5-(Tert-butoxycarbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic acid is a useful research compound. Its molecular formula is C12H16N2O4S and its molecular weight is 284.33 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
- The primary targets of this compound are not explicitly mentioned in the available literature. However, we do know that it is a novel dual inhibitor of IDO1 (indoleamine 2,3-dioxygenase 1) and DNA Pol gamma . IDO1 is involved in immune regulation, while DNA Pol gamma is essential for mitochondrial DNA replication.
Target of Action
Biological Activity
5-(Tert-butoxycarbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic acid (CAS Number: 165948-21-0) is a compound of significant interest due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant research findings.
- Molecular Formula : C₁₂H₁₆N₂O₄S
- Molecular Weight : 284.33 g/mol
- IUPAC Name : this compound
- CAS Registry Number : 165948-21-0
Synthesis and Characterization
The synthesis of this compound typically involves the cyclization of appropriate precursors under controlled conditions. Various spectroscopic techniques such as NMR (Nuclear Magnetic Resonance) and IR (Infrared Spectroscopy) are utilized for characterization. The tert-butoxycarbonyl (Boc) group is commonly used as a protective group in organic synthesis, allowing for selective reactions.
Antioxidant Activity
Research indicates that compounds with similar structures exhibit notable antioxidant properties. For instance, studies have shown that derivatives of thiazolo-pyridine compounds can effectively scavenge free radicals and inhibit lipid peroxidation. These activities suggest potential applications in preventing oxidative stress-related diseases.
Anti-inflammatory Effects
In vitro studies have demonstrated that this compound exhibits anti-inflammatory activity. This is particularly relevant in the context of chronic inflammatory diseases where such compounds may provide therapeutic benefits by modulating inflammatory pathways.
Antimicrobial Properties
Emerging data suggests that this compound may possess antimicrobial properties. Similar thiazole derivatives have been reported to inhibit the growth of various bacterial strains, indicating a potential for development as an antimicrobial agent.
Case Studies and Research Findings
- Study on Antioxidant Activity :
- Anti-inflammatory Research :
-
Antimicrobial Testing :
- A recent investigation into the antimicrobial efficacy of thiazole-based compounds highlighted the ability of certain derivatives to inhibit Gram-positive and Gram-negative bacteria. Although specific data on this compound is limited, it aligns with the broader findings concerning thiazole derivatives .
Data Summary Table
Property | Value |
---|---|
Molecular Formula | C₁₂H₁₆N₂O₄S |
Molecular Weight | 284.33 g/mol |
CAS Number | 165948-21-0 |
Antioxidant Activity | IC50 comparable to ascorbic acid |
Anti-inflammatory Effects | Reduces pro-inflammatory cytokines |
Antimicrobial Activity | Inhibits Gram-positive/negative bacteria |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing this compound?
The synthesis typically involves cyclization of pyridine-thiazole precursors. For example, a method analogous to the synthesis of 6-(4-chlorophenyl)-oxazolo-pyridine derivatives involves condensation of aldehyde/amine intermediates followed by cyclization using catalysts like palladium or copper in solvents such as DMF . The Boc group is introduced early to protect reactive amines, with yields optimized via temperature and catalyst screening.
Q. How can researchers confirm the Boc group’s presence post-synthesis?
Use ¹H NMR to detect tert-butyl protons (singlet at δ ~1.2–1.4 ppm) and mass spectrometry to verify the molecular ion peak (e.g., theoretical m/z 283.34 for C₁₃H₁₇NO₄S). X-ray crystallography, as applied to tert-butyl carboxylates, provides definitive structural confirmation .
Q. What purification techniques ensure high purity?
Recrystallization (ethanol/water mixtures) or flash chromatography (silica gel, ethyl acetate/hexane gradients) are effective. Purity is validated via HPLC (>97% area) and melting point analysis, as seen in similar heterocyclic acids .
Advanced Research Questions
Q. How to optimize multi-step synthesis yields?
Screen catalysts (e.g., Pd/Cu for cross-coupling), solvents (toluene for cyclization), and reaction times using DOE (Design of Experiments). Monitor intermediates via TLC/HPLC. For example, optimizing DMF solvent ratios improved yields in oxazolo-pyridine syntheses .
Q. How to resolve spectral data contradictions (e.g., NMR/IR)?
Discrepancies may arise from tautomerism or solvent effects. Use 2D NMR (HSQC, HMBC) to assign ambiguous signals. Compare with spectral libraries for Boc-protected analogs, such as tert-butyl piperidine carboxylates .
Q. What strategies assess compound stability under physiological conditions?
Conduct accelerated stability studies : incubate at varying pH (1–10) and temperatures (25–60°C). Monitor degradation via HPLC and identify byproducts using LC-MS. Safety data from Boc-protected piperidines suggest stability in neutral buffers .
Q. How can computational chemistry predict reactivity?
DFT calculations model HOMO/LUMO orbitals to predict nucleophilic/electrophilic sites. Docking studies (e.g., AutoDock) evaluate interactions with enzymatic targets like kinases, as applied to thiazolo-pyridine derivatives .
Q. What assays evaluate biological activity against enzymatic targets?
Use fluorescence-based assays (e.g., kinase inhibition with ATP-competitive probes) or colorimetric assays (e.g., protease activity with chromogenic substrates). Prioritize targets based on structural analogs, such as thiazolo[4,5-c]pyridines in kinase studies .
Q. How to design derivatives for SAR studies?
Modify the carboxylic acid (e.g., esterification) or thiazolo ring (e.g., halogenation). Retain the Boc group during derivatization. Use parallel synthesis and in vitro bioassays to correlate substituents with activity, as demonstrated in oxazolo-pyridine SAR .
Properties
IUPAC Name |
5-[(2-methylpropan-2-yl)oxycarbonyl]-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridine-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O4S/c1-12(2,3)18-11(17)14-5-4-7-8(6-14)19-9(13-7)10(15)16/h4-6H2,1-3H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLPCRFYYYVEWMH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=C(C1)SC(=N2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90462416 | |
Record name | 5-(tert-butoxycarbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90462416 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
165948-21-0 | |
Record name | 5-(tert-butoxycarbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90462416 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.